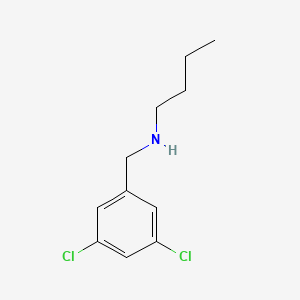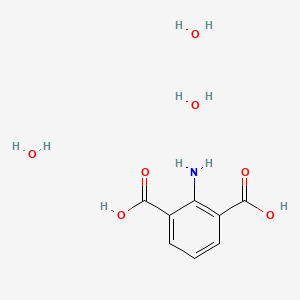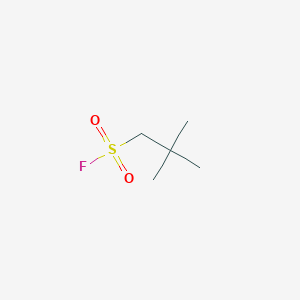
2,2-Dimethylpropane-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethylpropane-1-sulfonyl fluoride is a sulfonyl fluoride compound characterized by its unique structure, which includes a sulfonyl fluoride group attached to a 2,2-dimethylpropane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylpropane-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the direct fluorosulfonylation of the corresponding sulfonyl chloride using fluorinating agents such as sulfuryl fluoride gas (SO2F2) or other solid reagents like FDIT and AISF . This method is favored for its efficiency and straightforward reaction conditions.
Industrial Production Methods
In industrial settings, the production of sulfonyl fluorides, including this compound, often involves the electrochemical fluorination of sulfonates or sulfonic acids. This process is advantageous due to its scalability and the availability of inexpensive starting materials .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylpropane-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines, phenoxides, and enolates, leading to the formation of sulfonamides, aryl nonaflates, and alkenyl nonaflates.
Fluorosulfonylation: This compound can participate in fluorosulfonylation reactions, where it acts as an electrophilic “FSO2+” synthon.
Common Reagents and Conditions
Common reagents used in reactions with this compound include sulfuryl fluoride gas, FDIT, AISF, and various nucleophiles. Reaction conditions typically involve mild temperatures and the use of phase transfer catalysts to enhance reaction efficiency .
Major Products Formed
The major products formed from reactions involving this compound include sulfonamides, aryl nonaflates, and alkenyl nonaflates, depending on the nucleophile used .
Scientific Research Applications
2,2-Dimethylpropane-1-sulfonyl fluoride has found applications in several scientific research areas:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules due to its reactivity and stability.
Chemical Biology: This compound serves as a reactive probe in chemical biology for the selective modification of proteins and other biomolecules.
Drug Discovery: Its unique reactivity makes it a valuable tool in the development of new pharmaceuticals and protease inhibitors.
Materials Science: It is utilized in the creation of advanced materials with specific properties, such as resistance to hydrolysis and chemoselectivity.
Mechanism of Action
The mechanism of action of 2,2-Dimethylpropane-1-sulfonyl fluoride involves its role as an electrophile in various chemical reactions. It targets nucleophilic residues in proteins, such as serine, threonine, tyrosine, lysine, cysteine, and histidine, leading to covalent modifications . This reactivity is harnessed in chemical biology to study enzyme functions and interactions .
Comparison with Similar Compounds
Similar Compounds
Perfluorobutanesulfonyl fluoride: A colorless, volatile liquid used as an electrophile in palladium-catalyzed cross-coupling reactions.
Sulfuryl Fluoride: A gas used in the direct fluorosulfonylation of various substrates.
Uniqueness
2,2-Dimethylpropane-1-sulfonyl fluoride is unique due to its specific structure, which imparts distinct reactivity and stability compared to other sulfonyl fluorides. Its ability to selectively modify a wide range of nucleophilic residues in proteins makes it particularly valuable in chemical biology and drug discovery .
Properties
Molecular Formula |
C5H11FO2S |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2,2-dimethylpropane-1-sulfonyl fluoride |
InChI |
InChI=1S/C5H11FO2S/c1-5(2,3)4-9(6,7)8/h4H2,1-3H3 |
InChI Key |
OZEUTWVXXODYTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CS(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


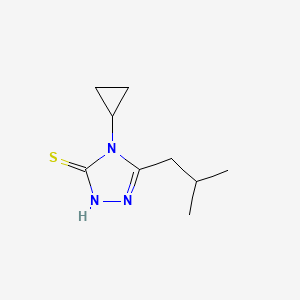

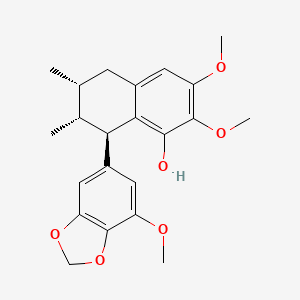

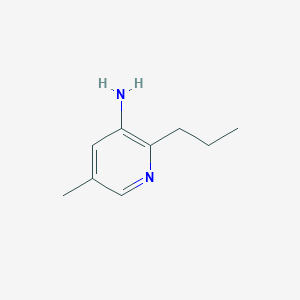
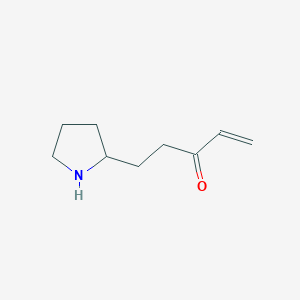
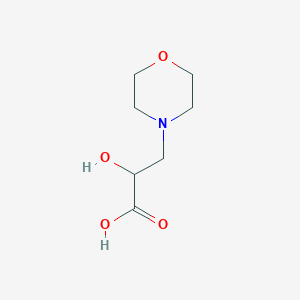
![Ethyl[(3-methoxy-1,2-thiazol-5-yl)methyl]amine](/img/structure/B13252731.png)
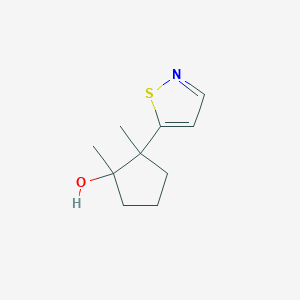
![2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyrimidine](/img/structure/B13252741.png)
![tert-Butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate](/img/structure/B13252749.png)
![N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine hydrochloride](/img/structure/B13252753.png)
